(R)-3-Amino-2-hydroxypropanoic acid
Overview
Description
®-3-Amino-2-hydroxypropanoic acid, also known as D-serine, is a naturally occurring amino acid derivative. It is an enantiomer of serine, meaning it is one of two mirror-image forms of the amino acid. This compound plays a crucial role in the central nervous system, particularly in the modulation of neurotransmission.
Mechanism of Action
Target of Action
It is known that similar compounds can target enzymes such as histone deacetylases (hdacs) which play a crucial role in regulating gene expression .
Mode of Action
This could result in alterations in cellular processes, including metabolic pathways .
Biochemical Pathways
It is known that similar compounds can influence various metabolic pathways, including those involved in the synthesis and degradation of amino acids .
Pharmacokinetics
Understanding the pharmacokinetics of a compound is crucial for predicting its bioavailability and potential therapeutic effects .
Result of Action
Similar compounds have been shown to influence cellular processes, potentially leading to changes in gene expression, enzyme activity, and metabolic pathways .
Action Environment
The action, efficacy, and stability of ®-3-Amino-2-hydroxypropanoic acid can be influenced by various environmental factors. For instance, the pH of the environment can impact the activity and stability of many compounds . Additionally, the presence of other compounds or ions in the environment could potentially influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-3-Amino-2-hydroxypropanoic acid can be synthesized through several methods. One common approach involves the enzymatic resolution of racemic serine using specific enzymes like D-amino acid oxidase. Another method includes the asymmetric synthesis using chiral catalysts to ensure the production of the desired enantiomer.
Industrial Production Methods
Industrial production of ®-3-Amino-2-hydroxypropanoic acid often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the desired enantiomer, which is then isolated and purified through various chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2-hydroxypropanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The amino group can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of ®-3-Amino-2-hydroxypropanoic acid, such as keto acids, amines, and substituted amino acids.
Scientific Research Applications
®-3-Amino-2-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It plays a role in the study of neurotransmission and neurodegenerative diseases.
Medicine: It is investigated for its potential therapeutic effects in conditions like schizophrenia and Alzheimer’s disease.
Industry: It is used in the production of pharmaceuticals and as a research reagent in various biochemical assays.
Comparison with Similar Compounds
Similar Compounds
L-serine: The enantiomer of ®-3-Amino-2-hydroxypropanoic acid, which has different biological roles.
Glycine: Another amino acid that acts as a co-agonist at the NMDA receptor.
D-alanine: Similar in structure but with different biological functions.
Uniqueness
®-3-Amino-2-hydroxypropanoic acid is unique due to its specific role in modulating the NMDA receptor, which is not shared by its enantiomer or other similar amino acids. This makes it particularly valuable in neurological research and potential therapeutic applications.
Properties
IUPAC Name |
(2R)-3-amino-2-hydroxypropanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYNFMYTOJXKLE-UWTATZPHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601021279 | |
Record name | (R)-Isoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601021279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
632-11-1 | |
Record name | (2R)-3-Amino-2-hydroxypropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=632-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-Isoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601021279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-3-AMINO-2-HYDROXYPROPANOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.